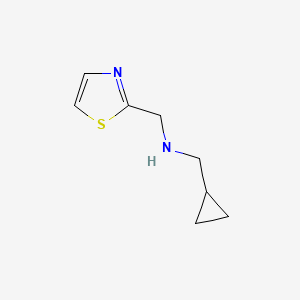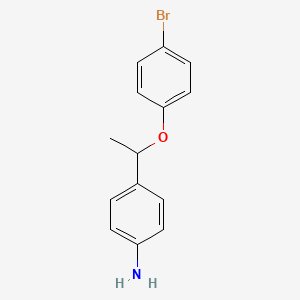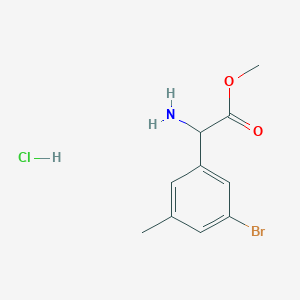
Methyl2-amino-2-(3-bromo-5-methylphenyl)acetatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom and a methyl group on a phenyl ring, which is further connected to an amino acid ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the aromatic ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Esterification: The resulting amino acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride may involve continuous flow processes to optimize yield and purity. Automation and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents like ethanol or water.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features make it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the material science industry, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism by which Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The presence of the bromine atom and the amino group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-amino-2-(3-bromo-5-ethylphenyl)acetate hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-amino-2-(3-bromo-5-methoxyphenyl)acetate hydrochloride: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C10H13BrClNO2 |
|---|---|
分子量 |
294.57 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H |
InChI 键 |
IOZNAFQTOPNVIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)C(C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)

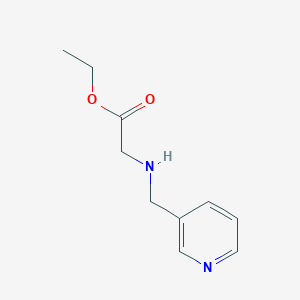
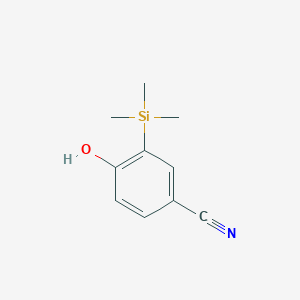
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)

